[1-(2-Aminoethyl)azetidin-3-yl]methanol
Overview
Description
[1-(2-Aminoethyl)azetidin-3-yl]methanol is an organic compound with the molecular formula C6H14N2O. It is a versatile chemical used in various scientific research fields due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Aminoethyl)azetidin-3-yl]methanol typically involves the reaction of azetidine with 2-aminoethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing techniques, ensuring high purity and yield. The compound is often produced in specialized chemical reactors designed to handle the specific reaction conditions required .
Chemical Reactions Analysis
Types of Reactions
[1-(2-Aminoethyl)azetidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted azetidines, oxides, and reduced amines. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
[1-(2-Aminoethyl)azetidin-3-yl]methanol is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for potential therapeutic applications, including drug discovery.
Industry: The compound is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1-(2-Aminoethyl)azetidin-3-yl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
Azetidin-3-ylmethanol: Similar in structure but lacks the aminoethyl group.
(1-(2-Aminoethyl)azetidin-3-yl)ethanol: Similar but with an additional ethyl group.
(1-(2-Aminoethyl)azetidin-3-yl)propane: Similar but with a propane chain instead of methanol.
Uniqueness
[1-(2-Aminoethyl)azetidin-3-yl]methanol is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various research fields .
Properties
IUPAC Name |
[1-(2-aminoethyl)azetidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-1-2-8-3-6(4-8)5-9/h6,9H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXGESHSXLYBGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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